SLF1081851

Spns2 S1P transporter in vitro pharmacology

As the first and most well-characterized Spns2 inhibitor with a structurally defined mechanism, this is the gold-standard probe for studying S1P transport and immune cell egress. Choose this validated compound for reproducible in vivo efficacy in lymphopenia and kidney fibrosis models, and use it as the foundational benchmark for your next-generation inhibitor development.

Molecular Formula C21H33N3O
Molecular Weight 343.5 g/mol
Cat. No. B10831607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSLF1081851
Molecular FormulaC21H33N3O
Molecular Weight343.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC1=CC=C(C=C1)C2=NOC(=N2)CCCN
InChIInChI=1S/C21H33N3O/c1-2-3-4-5-6-7-8-9-11-18-13-15-19(16-14-18)21-23-20(25-24-21)12-10-17-22/h13-16H,2-12,17,22H2,1H3
InChIKeyVLTITRMWGPJCFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SLF1081851: First-In-Class Spns2 Inhibitor for S1P Transporter Research and Immune Modulation Studies


SLF1081851 (compound 16d) is a first-in-class small molecule inhibitor of the sphingosine-1-phosphate (S1P) transporter spinster homolog 2 (Spns2; SLC63A2) [1]. It was identified through a structure-activity relationship (SAR) study and represents a novel chemical tool for probing Spns2 biology [2]. In HeLa cells, SLF1081851 inhibited S1P release with an IC50 of 1.93 μM and demonstrated in vivo activity in mice and rats, including lymphopenia and reduced plasma S1P levels [3].

Why Generic Spns2 Inhibitors Cannot Substitute SLF1081851 in Research Applications


SLF1081851 is the first and most well-characterized Spns2 inhibitor, with its in vivo pharmacology and selectivity profile established in peer-reviewed studies [1]. While subsequent compounds like 7b and SLB1122168 have been developed with improved potency, they lack the same depth of validation, particularly in disease-relevant models such as kidney fibrosis [2]. Moreover, SLF1081851's mechanism of locking Spns2 in an inward-facing state is structurally defined [3]. Substitution with uncharacterized analogs risks confounding experimental outcomes due to unknown off-target effects or altered pharmacodynamics.

Quantitative Differentiation of SLF1081851 Versus Spns2 Inhibitor Comparators


In Vitro Potency Comparison: SLF1081851 vs. Imidazole Analog 7b

SLF1081851 inhibits Spns2-mediated S1P release in HeLa cells with an IC50 of 1.93 ± 0.04 μM [1]. The imidazole-based analog 7b, a direct structural derivative, shows a modest improvement with an IC50 of 1.4 ± 0.3 μM [2]. This 0.5 μM difference, while statistically significant, does not negate the value of SLF1081851 as the prototype compound with established in vivo activity.

Spns2 S1P transporter in vitro pharmacology

Selectivity Profile: SLF1081851 vs. Sphingosine Kinases

SLF1081851 exhibits >15-fold selectivity for Spns2 over sphingosine kinases SphK1 and SphK2 [1]. In contrast, many S1P pathway modulators directly target SphK isoforms, leading to broader effects. This selectivity profile ensures that observed phenotypes are primarily due to Spns2 inhibition rather than off-target kinase modulation.

Spns2 selectivity SphK

In Vivo Pharmacodynamics: Lymphocyte Reduction and Plasma S1P

SLF1081851 administration (20 mg/kg, i.p.) to mice significantly reduced circulating lymphocyte counts and plasma S1P concentrations, recapitulating the phenotype of Spns2-deficient mice [1]. While SLB1122168 (33p) shows similar lymphopenic effects, SLF1081851 remains the benchmark for in vivo Spns2 inhibition due to its foundational role in establishing these pharmacodynamic endpoints [2].

Spns2 lymphopenia in vivo pharmacology

Structural Mechanism: Inward-Facing State Locking

Cryo-EM structural analysis reveals that SLF1081851 locks Spns2 in an inward-facing conformation, preventing the transporter from cycling to the outward-facing state required for S1P release [1]. This mechanism contrasts with competitive inhibitors or allosteric modulators that may allow partial transport. No comparator compounds have been structurally characterized in complex with Spns2, underscoring SLF1081851's unique utility for structural biology studies.

Spns2 cryo-EM transporter inhibition

Disease-Relevant Application: Kidney Fibrosis Amelioration

In a mouse model of kidney fibrosis (unilateral ischemia-reperfusion injury), SLF1081851 (5-10 mg/kg, i.p., daily) significantly reduced inflammatory cytokines (MCP-1, IL-6, CXCL-1) and improved markers of fibrosis [1]. This disease-relevant efficacy has not been reported for other Spns2 inhibitors, establishing SLF1081851 as the compound of choice for fibrotic and inflammatory disease research.

Spns2 kidney fibrosis inflammation

Physicochemical Properties and Lipinski Compliance

SLF1081851 has a molecular weight of 343.51, XLogP of 6.55, and breaks 2 of Lipinski's rules of 5 [1]. This profile is typical for lipid transporter inhibitors. While analogs like SLB1122168 may have improved properties, SLF1081851's well-defined physicochemical parameters allow for accurate formulation and pharmacokinetic predictions, which is critical for in vivo studies.

Spns2 drug-likeness physicochemical

Optimal Research and Industrial Applications for SLF1081851


Investigating Spns2 Biology and S1P Transport Mechanisms

SLF1081851 is the gold standard probe for studying Spns2 function in vitro and in vivo. Its well-characterized inhibition of S1P release (IC50 1.93 μM) and selectivity over SphK1/2 (>15-fold) make it ideal for dissecting S1P transport pathways and validating Spns2 as a therapeutic target [1]. The cryo-EM structure of SLF1081851 bound to Spns2 provides a molecular blueprint for understanding inhibitor binding and transporter conformational changes [2].

Immune Modulation and Lymphocyte Trafficking Studies

Researchers exploring immune cell egress and lymphopenia mechanisms should use SLF1081851 due to its established in vivo pharmacodynamics. Administration of SLF1081851 (20 mg/kg, i.p.) significantly reduces circulating lymphocytes, phenocopying Spns2 knockout mice [1]. This effect is consistent and reproducible, making it a reliable tool for preclinical immunology studies.

Fibrosis and Inflammatory Disease Models

SLF1081851 has demonstrated efficacy in a kidney fibrosis model, reducing inflammatory cytokines (MCP-1, IL-6, CXCL-1) and ameliorating fibrosis when administered at 5-10 mg/kg i.p. [1]. This disease-relevant application is unique among Spns2 inhibitors and positions SLF1081851 as the compound of choice for studies investigating the role of S1P transport in fibrotic and inflammatory pathologies.

Structure-Activity Relationship and Medicinal Chemistry Studies

As the first Spns2 inhibitor, SLF1081851 serves as the foundational scaffold for developing next-generation Spns2 inhibitors. Its SAR has been extensively explored, leading to the discovery of more potent analogs like 7b and SLB1122168 [1]. Researchers aiming to improve potency or alter physicochemical properties should use SLF1081851 as a benchmark for comparative analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for SLF1081851

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.